N-3-Chlorophenylanthranilic acid

Description

General Overview of N-Aryl Anthranilic Acids as a Chemical Class

N-Aryl anthranilic acids represent a significant class of organic compounds characterized by an anthranilic acid core that is N-substituted with an aryl group. science.gov These compounds are recognized for their diverse biological activities, including anti-inflammatory and antibacterial properties. scielo.br They also serve as crucial precursors for the synthesis of other biologically important molecules such as acridone (B373769) and acridine (B1665455) alkaloids. scielo.br

The synthesis of N-aryl anthranilic acids is commonly achieved through methods like the Ullmann condensation, which involves the reaction of an anthranilic acid with an aryl halide or a 2-halobenzoic acid with an arylamine. scielo.brijpsonline.comresearchgate.net More recent advancements in synthetic methodology include microwave-promoted synthesis and catalyst-free nucleophilic aromatic substitution (SNAr) reactions, which offer advantages such as shorter reaction times and the avoidance of potentially toxic metal catalysts like copper or palladium. scielo.bracs.org The acid-base chemistry of these zwitterionic compounds has been studied, indicating that in aqueous solutions around their isoelectric point, they predominantly exist in the zwitterionic form. science.gov

Structural Classification and Nomenclature of N-3-Chlorophenylanthranilic Acid

This compound, also known by its IUPAC name 2-[(3-chlorophenyl)amino]benzoic acid, is an N-aryl anthranilic acid derivative. sigmaaldrich.com Its chemical structure consists of an anthranilic acid molecule where one of the hydrogen atoms of the amino group (-NH2) is substituted by a 3-chlorophenyl group.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 13278-36-9 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol sigmaaldrich.com |

| Appearance | Light yellow to Amber to Dark green powder to crystal. myskinrecipes.com |

Relationship and Academic Parallels with Fenamate Analogs (e.g., Tolfenamic Acid, Mefenamic Acid, Flufenamic Acid)

This compound is structurally and chemically related to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. nih.govnih.gov Fenamates are derivatives of N-phenylanthranilic acid and include well-known drugs such as Tolfenamic acid, Mefenamic acid, and Flufenamic acid. nih.govnih.govnih.gov These compounds share the same core N-phenylanthranilic acid scaffold but differ in the substituents on the phenyl ring. nih.gov

The structural similarity is evident when comparing this compound with its close analog, Tolfenamic acid. Tolfenamic acid is N-(3-chloro-2-methylphenyl)anthranilic acid, differing from this compound only by an additional methyl group at the 2-position of the phenyl ring. nih.govmedex.com.bd This seemingly minor structural difference can significantly influence the molecule's pharmacological profile.

The fenamates are known inhibitors of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of inflammation and pain. nih.govnih.govmedex.com.bd Research has shown varying potencies among the fenamates; for instance, tolfenamic acid has been found to be a more potent antipyretic agent than mefenamic acid and flufenamic acid. nih.gov The fenamates have also been investigated for their ability to modulate various ion channels. nih.gov

Table 2: Comparison of this compound and Related Fenamates

| Compound | Structure | Key Substituent(s) on N-Phenyl Ring | Primary Application/Research Area |

|---|---|---|---|

| This compound | 2-[(3-chlorophenyl)amino]benzoic acid | 3-chloro | Intermediate in pharmaceutical synthesis. myskinrecipes.com |

| Tolfenamic Acid | 2-[(3-chloro-2-methylphenyl)amino]benzoic acid | 3-chloro, 2-methyl. nih.gov | Anti-inflammatory, analgesic, antipyretic. nih.govmedex.com.bd |

| Mefenamic Acid | 2-[(2,3-dimethylphenyl)amino]benzoic acid | 2,3-dimethyl. sciepub.com | Anti-inflammatory, analgesic. nih.govsciepub.com |

| Flufenamic Acid | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid | 3-(trifluoromethyl). sciepub.com | Anti-inflammatory, analgesic, antipyretic. nih.govsciepub.com |

Foundational Principles and Academic Significance in Medicinal Chemistry Research

This compound holds considerable academic significance in the field of medicinal chemistry. It primarily serves as a key intermediate or building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). myskinrecipes.com Its structure is a valuable scaffold for the development of novel compounds with potential therapeutic activities, particularly those with anti-inflammatory and analgesic properties. ijpsonline.comresearchgate.netmyskinrecipes.com

The study of N-aryl anthranilic acids, including this compound, contributes to a deeper understanding of structure-activity relationships (SAR). By synthesizing and evaluating a series of these derivatives with varied substituents, researchers can elucidate how specific structural modifications influence biological activity. ijpsonline.comresearchgate.net For example, research has demonstrated that different substituents on the N-aryl ring of anthranilic acid derivatives can lead to compounds with significant anti-inflammatory activity. ijpsonline.comresearchgate.net This foundational research is crucial for the rational design of new and more effective therapeutic agents.

Properties

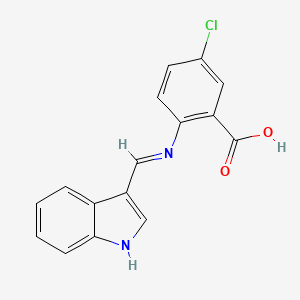

CAS No. |

22394-36-1 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

5-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-5-6-15(13(7-11)16(20)21)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21) |

InChI Key |

AOUDELCVHFNPNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=C(C=C3)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-3-Chlorophenylanthranilic Acid

The direct synthesis of this compound has been a subject of significant research, aiming for efficient, selective, and high-yielding processes. Among the most promising methods is the copper-catalyzed amination of ortho-chlorobenzoic acids.

Copper-Catalyzed Amination of Ortho-Chlorobenzoic Acids with Aniline (B41778) Derivatives

A significant breakthrough in the synthesis of N-aryl anthranilic acid derivatives involves a chemo- and regioselective copper-catalyzed cross-coupling reaction. nih.govnih.gov This method facilitates the amination of 2-chlorobenzoic acids with various aniline derivatives, including 3-chloroaniline, to produce compounds like this compound. nih.gov A key advantage of this approach is the elimination of the need for protecting the carboxylic acid group, which streamlines the synthetic process. nih.govnih.gov

The reaction demonstrates high regioselectivity, with amination occurring exclusively at the ortho-position relative to the carboxylic acid group. nih.govscispace.com This is attributed to the accelerating effect of the ortho-carboxylate group in homogeneous copper-catalyzed exchange reactions. nih.govscispace.com The methodology is robust, tolerating a range of functional groups on both the chlorobenzoic acid and the aniline, and is effective with both electron-rich and electron-deficient substrates. nih.govnih.gov

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of this compound. In the copper-catalyzed amination of 2-chlorobenzoic acid with 3-chloroaniline, a remarkable yield of 99% has been achieved. nih.govscispace.com

Key parameters that are often optimized include the choice of catalyst, base, solvent, and temperature. For instance, a combination of copper (Cu) and copper(I) oxide (Cu₂O) can be employed as the catalytic system. nih.gov The use of a suitable base is also critical for the reaction to proceed effectively. nih.gov Researchers have explored various reaction conditions to enhance yields, and in some cases, have turned to computational methods like Bayesian optimization to systematically identify the most favorable parameters. nih.gov The goal is to achieve high yields while maintaining operational simplicity and minimizing reaction times. rawdatalibrary.netijpsonline.com

Table 1: Optimized Reaction for this compound Synthesis

| Reactants | Catalyst | Base | Yield | Reference |

| 2-Chlorobenzoic acid, 3-Chloroaniline | Cu/Cu₂O | Not specified | 99% | nih.govscispace.com |

Established Synthetic Routes for N-Aryl Anthranilic Acid Derivatives

Beyond the direct synthesis, several well-established methods are employed for the synthesis of the broader class of N-aryl anthranilic acid derivatives, which are applicable to the production of this compound.

Ullmann-Jourdan Reaction Protocols

The Ullmann-Jourdan reaction is a classical and widely used method for the formation of carbon-nitrogen bonds, making it a staple for the synthesis of N-aryl anthranilic acids. ijpsonline.comorganic-chemistry.org This reaction typically involves the condensation of an o-chlorobenzoic acid with an aniline derivative in the presence of a copper catalyst, such as cupric oxide, and a base like anhydrous potassium carbonate to neutralize the hydrogen halide formed during the reaction. ijpsonline.com

The reaction conditions, particularly the reflux time, can vary depending on the specific substituents on the aromatic rings. ijpsonline.com While effective, traditional Ullmann reactions often require high temperatures. organic-chemistry.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. wikipedia.orglibretexts.org This method offers a significant improvement over older techniques by providing a more facile and broadly applicable route to C-N bond formation with a wide tolerance for various functional groups. wikipedia.org

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been instrumental in expanding the scope and efficiency of this reaction. wikipedia.orgyoutube.com While highly effective, a consideration from an environmental standpoint is the use of palladium, a precious metal, and potentially complex ligands. acsgcipr.org

Modified Ullmann Coupling Reactions in Ionic Liquid Systems

To address some of the limitations of traditional Ullmann reactions, such as harsh conditions, modified protocols have been developed. One significant advancement is the use of ionic liquids as a reaction medium. rawdatalibrary.netresearchgate.net Synthesizing N-aryl anthranilic acids via a modified Ullmann coupling in an ionic liquid like tetrabutylphosphonium (B1682233) chloride ([TBP]Cl) offers several advantages. rawdatalibrary.net These include environmental benefits, lower costs, higher yields, operational simplicity, and cleaner reactions. rawdatalibrary.net

In this system, potassium 2-bromobenzoate (B1222928) can be reacted with substituted anilines using copper acetate (B1210297) as the catalyst at elevated temperatures. rawdatalibrary.net The use of a copper(I) complex catalyst is particularly effective due to its good fluidity and homogeneity in the ionic liquid. rawdatalibrary.net This approach has been successfully applied to the synthesis of several N-aryl anthranilic acid drugs. rawdatalibrary.net

Derivatization and Functionalization Strategies for this compound Analogs

The core structure of this compound, featuring a carboxylic acid and a secondary amine, offers multiple sites for chemical modification. These functional groups allow for a variety of derivatization strategies to produce esters, amides, and more complex heterocyclic systems. Such modifications are crucial for exploring the structure-activity relationships of this class of compounds. mdpi.comafjbs.com

Nucleophilic Reaction Approaches (e.g., Modified Scotten-Baumann Reaction)

The carboxylic acid and the secondary amine functionalities of this compound are amenable to various nucleophilic reactions, enabling the synthesis of a diverse range of derivatives.

One of the fundamental reactions for the derivatization of the carboxylic acid group is esterification. This can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com Alternatively, milder methods using coupling agents can be employed. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as activating agents, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with alcohols under gentle conditions. google.com

Amide bond formation is another critical derivatization strategy. A modified approach to the Schotten-Baumann reaction can be employed for the synthesis of amide derivatives of this compound. This typically involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding amide. ekb.eg The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provides an efficient one-pot method for amide synthesis directly from the carboxylic acid. jlu.edu.cn

The table below summarizes general conditions for these nucleophilic reactions, which are applicable to this compound based on established organic synthesis protocols.

| Reaction Type | Reagents and Conditions | Product Type | General Yields |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst), Reflux | Ester | Moderate to High |

| Steglich Esterification | Alcohol, DCC/EDCI, DMAP (catalyst), CH₂Cl₂ | Ester | High |

| Modified Scotten-Baumann | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) | Amide | Moderate to High |

| Amide Coupling | Amine, HATU, DIPEA, DMF | Amide | High |

Synthesis of Complex Substituted Analogs

The this compound scaffold can be utilized as a building block for the synthesis of more complex molecules, including various heterocyclic systems with potential biological activities. core.ac.ukki.se These transformations often involve intramolecular reactions or multi-step sequences.

One common strategy involves the cyclization of anthranilic acid derivatives to form quinazolinones. For example, reacting this compound with an appropriate reagent can lead to the formation of a third ring. The synthesis of 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one from a substituted anthranilic acid and its subsequent conversion to various quinazolinone derivatives demonstrates the versatility of this approach. orientjchem.org These quinazolinones can then be further functionalized at various positions to create a library of complex analogs. orientjchem.org

Another approach to complex analogs is through the synthesis of anthranilic acid-based isophthalamides. These compounds have shown promise in the development of new insecticides. jlu.edu.cn A series of novel anthranilic isophthalamides were synthesized, and their biological activities were evaluated, showcasing the potential of this class of compounds derived from the anthranilic acid core. jlu.edu.cn

The synthesis of hybrid molecules by coupling the anthranilic acid moiety with other pharmacologically active structures is also a viable strategy. For instance, the synthesis of hybrid molecules of anthranilic acid and homoveratrylamine has been explored for the development of new anti-inflammatory agents. nih.gov

The table below outlines some examples of complex analogs that can be conceptually derived from this compound, based on the synthesis of similar structures from other anthranilic acid derivatives.

| Analog Class | General Synthetic Strategy | Key Intermediates/Reagents | Potential Applications |

| Quinazolinones | Intramolecular cyclization | Acyl chlorides, Dehydrating agents | Antimicrobial, Anticancer ekb.egorientjchem.org |

| Isophthalamides | Amide coupling with isophthaloyl chloride | Isophthaloyl dichloride, Diamines | Insecticidal jlu.edu.cn |

| Hybrid Molecules | Amide or ester linkage to another bioactive scaffold | Bioactive amines or alcohols, Coupling agents | Anti-inflammatory, Analgesic nih.gov |

| Triazoloquinazolines | Multi-step synthesis involving hydrazine (B178648) derivatives | Hydrazine hydrate, Carbon disulfide | Antimicrobial orientjchem.org |

Comprehensive Solid State Chemistry and Polymorphism Studies

Single Crystal X-ray Diffraction Analysis of N-3-Chlorophenylanthranilic Acid and its Analogs

Determination of Crystal System and Space Group

The crystal system and space group are fundamental descriptors of the symmetry of a crystal lattice. For N-aryl anthranilic acids, a variety of crystal systems have been observed, often influenced by the nature and position of substituents on the phenyl rings. For instance, the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide has been found to crystallize in two different polymorphic forms, one in the orthorhombic space group Pna2₁ and the other in the triclinic space group P-1. sigmaaldrich.com Another analog, 4-chloro-phenylanthranilic acid, has been reported to have three polymorphs, though their specific space groups are not detailed in the available literature. labproinc.com Given the structural similarities, it is plausible that this compound would also crystallize in common centrosymmetric or non-centrosymmetric space groups within the monoclinic or orthorhombic systems.

Table 1: Crystal System and Space Group Data for Analogs of this compound

| Compound | Polymorph | Crystal System | Space Group | Reference |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Form I | Orthorhombic | Pna2₁ | sigmaaldrich.com |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Form II | Triclinic | P-1 | sigmaaldrich.com |

| 3-chloropropionic acid | - | Monoclinic | P2₁/c | calpaclab.comfishersci.com |

This table presents data for analogous compounds to infer potential crystallographic properties of this compound.

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of N-aryl anthranilic acids is characterized by a degree of flexibility, primarily around the C-N bond connecting the two phenyl rings. This flexibility gives rise to different conformers, which can be a source of polymorphism. The key conformational descriptor is the torsion angle (or dihedral angle) between the planes of the anthranilic acid moiety and the N-phenyl substituent.

In the case of tolfenamic acid, two polymorphs have been identified that are conformational polymorphs. epa.govfishersci.ca In the yellow form, the dihedral angle between the two benzene (B151609) rings is 46°, whereas in the white form, this angle is significantly larger at 73°. epa.govfishersci.ca This difference in conformation is attributed to a balance between steric hindrance and the extent of electronic conjugation across the molecule. epa.gov A smaller dihedral angle, as seen in the yellow form, suggests a greater degree of π-conjugation. epa.gov It is highly probable that this compound would exhibit similar conformational isomerism, with the specific torsion angles being influenced by the electronic and steric effects of the chlorine substituent.

Table 2: Torsion Angles in Polymorphs of Tolfenamic Acid

| Polymorph | Dihedral Angle Between Phenyl Rings | Reference |

| Yellow Form | 46° | epa.govfishersci.ca |

| White Form | 73° | epa.govfishersci.ca |

This table provides data for a close structural analog, tolfenamic acid, to illustrate the concept of conformational polymorphism.

Analysis of Dimeric Arrangements (e.g., Trans-Anti- and Trans-Syn-Dimers)

A common structural motif in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. In N-aryl anthranilic acids, the carboxylic acid groups typically form centrosymmetric dimers through O-H···O hydrogen bonds. The relative orientation of the substituents on the N-phenyl ring with respect to the carboxylic acid groups across the dimer can lead to different supramolecular arrangements.

Two such arrangements observed in N-aryl anthranilic acid derivatives are the trans-anti- and the less common trans-syn- dimeric structures. These arrangements describe the relative positioning of the aryl substituents. The specific arrangement adopted is influenced by the steric and electronic nature of the substituents on the phenyl rings. The study of these dimeric arrangements is crucial for understanding the supramolecular architecture and the resulting physicochemical properties of the crystalline solid.

Polymorphism and Supramolecular Isomerism in N-Aryl Anthranilic Acid Systems

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in N-aryl anthranilic acids. This arises from the conformational flexibility of the molecules and the diverse ways in which they can pack in the solid state, leading to different intermolecular interactions and, consequently, different crystal structures.

Identification and Characterization of Distinct Polymorphic Forms

The existence of polymorphism has been well-documented for several analogs of this compound. As previously mentioned, tolfenamic acid exists as at least two distinct polymorphs, a yellow form and a white form, which are conformational polymorphs with different molecular arrangements and stabilities. epa.govfishersci.ca The yellow form is suggested to be the more stable polymorph at lower temperatures. epa.gov

Furthermore, studies on 4-chloro-phenylanthranilic acid have revealed the existence of three polymorphs. labproinc.com These forms were characterized using techniques such as single-crystal and powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR), and Raman spectroscopy. The polymorphism in this system is attributed to both the conformational flexibility of the molecule and the presence of C-H···Cl hydrogen bonds. labproinc.com Differential scanning calorimetry (DSC) experiments indicated that one of the polymorphs (Form II) converts to another (Form III) upon heating. labproinc.com These findings underscore the propensity of this class of compounds to exhibit a rich polymorphic landscape.

Experimental and Theoretical Approaches to Polymorph Discovery

The discovery and characterization of polymorphs employ a combination of experimental and theoretical methods. Experimental polymorph screens typically involve crystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate, and the presence of additives). The resulting solid forms are then analyzed using techniques like PXRD, DSC, thermogravimetric analysis (TGA), and spectroscopy (FT-IR, Raman) to identify and characterize distinct crystalline phases.

In recent years, computational methods have become increasingly valuable in predicting and understanding polymorphism. Theoretical approaches, such as those based on dispersion-corrected density functional theory (DFT), can be used to calculate the relative energies and stabilities of different putative crystal structures. labproinc.com Molecular dynamics simulations and metadynamics can provide insights into the transformation pathways between different polymorphic forms. sigmaaldrich.com By combining experimental screening with theoretical calculations, a more comprehensive understanding of the polymorphic landscape of a given compound, such as this compound, can be achieved.

Conformational Flexibility and Its Influence on Solid-State Packing

The conformational flexibility of fenamates, including this compound, is a key determinant of their solid-state packing and propensity for polymorphism. acs.org The molecule possesses torsional freedom around the C-N-C bridge connecting the two phenyl rings. This flexibility allows the molecule to adopt various conformations, which can lead to different packing arrangements in the crystal lattice.

The specific substituents on the phenyl rings influence the accessible conformational space and, consequently, the likelihood of polymorphism. acs.org While the fenamate core provides the potential for multiple packing modes due to its flexibility, the nature and position of substituents, such as the chlorine atom in this compound, play a crucial role in determining which of these potential crystal structures are energetically favorable. acs.org

Table 1: Torsion Angles in Polymorphic Compounds

| Compound | Number of Polymorphs | Key Torsion Angles (τ) |

| Flufenamic Acid | 9 | Differences in torsion angles (τ) between conformers are a key feature. nih.gov |

| Tolfenamic Acid | 5 | Differences in torsion angles (τ) between conformers are a key feature. nih.gov |

This table highlights the role of conformational flexibility, illustrated by differing torsion angles, in the polymorphism of related fenamate compounds.

Intermolecular Interactions and Crystal Engineering Principles

The assembly of this compound molecules into a crystalline solid is governed by a variety of intermolecular interactions. These non-covalent forces are central to the principles of crystal engineering, which seeks to design and control the formation of solid-state structures with desired properties. rsc.org

Hydrogen bonds are among the most significant interactions directing the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine (N-H) also participates in hydrogen bonding.

Common hydrogen bonding motifs include:

C=O···H-O: The formation of carboxylic acid dimers is a prevalent feature in the crystal structures of many fenamates. acs.org

C=O···H-N: The carbonyl oxygen can also accept a hydrogen bond from the amine group of a neighboring molecule.

The interplay of these hydrogen bonds leads to the formation of robust networks that define the supramolecular architecture of the crystal.

Beyond conventional hydrogen bonds, other non-covalent interactions play a crucial role in the crystal packing of this compound. rsc.org

Halogen Bonds: The chlorine atom can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen and a negative site on an adjacent molecule. rsc.orgmdpi.com These interactions, such as C-Cl···O or C-Cl···π, can influence the orientation of molecules within the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgscirp.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of all close contacts.

Table 2: Example Percentage Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of a Chlorinated Organic Compound

| Contact Type | Percentage Contribution |

| Cl···H/H···Cl | 28.6% researchgate.net |

| C···H/H···C | 11.9% researchgate.net |

| C···C | 11.1% researchgate.net |

| H···H | 11.0% researchgate.net |

| Cl···Cl | 8.1% researchgate.net |

| O···H/H···O | 8.0% researchgate.net |

| S···H/H···S | 6.6% researchgate.net |

This table, based on data from a similar molecule, illustrates how Hirshfeld analysis quantifies the contributions of various intermolecular contacts to the crystal packing.

Computational methods are employed to calculate the lattice energies of different potential polymorphs. researchgate.netnih.gov These calculations provide a theoretical basis for understanding the relative thermodynamic stability of different crystal forms. By comparing the calculated lattice energies, it is possible to predict which polymorph is likely to be the most stable under a given set of conditions. nih.gov However, it is important to note that subtle differences in lattice energy can be challenging to calculate with high accuracy, and kinetic factors often play a role in the isolation of metastable polymorphs. nih.gov

The Concept of the "Polymorphophore" in Fenamate Structures

The term "polymorphophore" has been introduced to describe a molecular fragment or a collection of structural motifs that, when present in a molecule, increases the likelihood of polymorphism. acs.orgfigshare.com In the context of fenamates, the N-phenylanthranilic acid core is considered a potential polymorphophore. nih.gov

The inherent conformational flexibility of the fenamate backbone, combined with the presence of strong hydrogen bonding groups, provides the necessary structural diversity for the formation of multiple crystalline forms. acs.org However, the fenamate group itself does not guarantee polymorphism. The specific substituents on the aromatic rings play a critical role in modulating the intermolecular interactions and determining whether a particular fenamate derivative will exhibit polymorphic behavior. acs.org Therefore, the polymorphophore concept suggests that the fenamate scaffold promotes, but does not definitively ensure, the existence of multiple polymorphs. acs.org

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the primary structure of N-3-Chlorophenylanthranilic acid. The spectra provide the number and type of chemically distinct protons and carbons, respectively.

¹H NMR: The ¹H NMR spectrum is characterized by signals from the carboxylic acid proton, the secondary amine proton, and the protons on the two distinct aromatic rings. The carboxylic acid proton (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The amine proton (NH) also presents as a broad singlet. The aromatic region will show complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the anthranilic acid ring and the 3-chlorophenyl ring will have distinct chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and chlorine substituents.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield (>165 ppm). The aromatic carbons appear in the typical range of 110-150 ppm. The carbon atom attached to the chlorine (C-Cl) will have its chemical shift influenced by the halogen's electronegativity.

The following table provides predicted chemical shifts based on the analysis of structurally similar compounds.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | > 10 (broad singlet) | > 165 |

| NH | ~9.5 (broad singlet) | - |

| Aromatic CH | 6.8 - 8.2 (multiplets) | 110 - 150 |

| Quaternary Ar-C | - | 110 - 150 |

| Ar-C-Cl | - | ~135 |

Note: The data presented is predictive and based on the analysis of analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are crucial for confirming the precise connectivity and spatial arrangement of the atoms. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-4 bond) couplings between protons and carbons. It is instrumental in piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The N-H proton and carbons on both the anthranilic and chlorophenyl rings, confirming the amine linkage.

Protons on the anthranilic ring and the carbonyl carbon (COOH), confirming their relative positions.

Protons on the chlorophenyl ring and the carbon atom bonded to chlorine.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the molecule's preferred conformation in solution. A key correlation would be observed between the N-H proton and the H-2' and H-4' protons of the chlorophenyl ring, which would help to define the torsional angle between the two aromatic rings.

Together, these 2D techniques provide an unambiguous map of the molecule's covalent framework and through-space interactions, leaving no doubt as to its identity and predominant conformation. nih.govacs.org

Application of Capillary-Scale NMR for Micro-Scale Analysis

In pharmaceutical development and natural product discovery, sample quantities are often limited. Capillary-scale NMR (CapNMR) addresses this challenge by enabling the analysis of microgram quantities of material. Employing a capillary-scale NMR probe allows for the miniaturization of structural analysis.

For a compound like this compound, CapNMR would be particularly advantageous in early-stage synthesis where yields might be low. It allows for obtaining high-quality 1D and 2D NMR data from as little as 5-100 micrograms of the substance. This capability accelerates the process of structural confirmation and purity assessment without the need to synthesize larger batches, making it a powerful tool in high-throughput screening and medicinal chemistry workflows.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule. They are particularly sensitive to the molecule's solid-state structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present. For this compound, the key functional groups give rise to distinct absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Secondary Amine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-Cl Bond | C-Cl stretch | 600 - 800 |

The presence of these characteristic peaks in an IR spectrum provides strong evidence for the molecular structure of this compound. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is often present in the solid state.

Raman Spectroscopy for Conformational Differences in Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties. Raman spectroscopy is a powerful, non-destructive technique for identifying and differentiating polymorphs.

Different crystal forms of this compound would result from variations in how the molecules pack in the crystal lattice. These packing differences affect the intermolecular interactions and the molecule's conformation, leading to subtle but measurable shifts in the Raman spectrum. The technique is particularly sensitive to changes in the crystal lattice vibrations, which appear in the low-frequency or terahertz region of the spectrum (typically below 200 cm⁻¹). These shifts provide a distinct fingerprint for each polymorphic form. Therefore, Raman spectroscopy is an invaluable tool for screening, identifying, and quantifying the different polymorphs of this compound during drug development and quality control.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would be observed, and its position on the mass-to-charge ratio (m/z) axis would correspond to the molecular weight of the compound.

The fragmentation of this compound in a mass spectrometer is influenced by its functional groups, including the carboxylic acid, the secondary amine, and the aromatic rings with a chlorine substituent. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The presence of the aromatic rings leads to stable molecular ions. libretexts.org

Specific fragmentation patterns can be predicted based on the structure:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amine nitrogen are common fragmentation pathways. libretexts.orgmiamioh.edu For instance, cleavage next to the carboxyl group could lead to the loss of a hydrogen atom (M-1) or the entire CHO group (M-29). libretexts.org

McLafferty Rearrangement: If there are γ-hydrogens present relative to the carbonyl group, a McLafferty rearrangement can occur, which is a characteristic fragmentation for certain carbonyl compounds. miamioh.edu

Loss of HCl: The presence of a chlorine atom might lead to the loss of HCl under certain ionization conditions.

The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint for this compound, confirming its identity and providing insights into its structural components.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Resulting m/z |

| Molecular Ion | - | M+ |

| Loss of Hydroxyl | •OH | M-17 |

| Loss of Carboxyl | •COOH | M-45 |

| Loss of Chlorine | •Cl | M-35/37 |

| Decarboxylation | CO₂ | M-44 |

Note: The exact m/z values depend on the isotopic composition of the elements, particularly chlorine (³⁵Cl and ³⁷Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk In organic molecules like this compound, the absorption of UV-Vis radiation is typically restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. tanta.edu.eg

The structure of this compound contains several chromophores: the phenyl rings and the carboxylic acid group. These features give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. youtube.comlibretexts.org These transitions are typically high in intensity. shu.ac.uk

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxylic acid or the nitrogen of the amine, to a π* antibonding orbital. youtube.comlibretexts.org These transitions are generally weaker in intensity compared to π → π* transitions. shu.ac.uklibretexts.org

The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region, corresponding to the π → π* transitions of the aromatic systems. The n → π* transition of the carbonyl group would likely appear as a weaker band at a longer wavelength. libretexts.org The solvent used can influence the position of these absorption bands; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) in polar solvents. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Region | Relative Intensity |

| π → π | π (aromatic, C=O) → π | < 200-400 nm | High |

| n → π | n (O, N) → π (C=O) | 250-450 nm | Low |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy and spectrometry, providing a powerful approach for analyzing complex mixtures and identifying unknown compounds like metabolites.

LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. mdpi.comsemanticscholar.org This technique is particularly valuable for the unambiguous structure elucidation of components within a mixture without the need for prior isolation. semanticscholar.org

In the context of this compound, LC-NMR could be employed to analyze its purity or to identify metabolites in biological samples. The HPLC system would first separate the components of the mixture, and then the eluent would flow through the NMR spectrometer. mdpi.com

Several operational modes can be used in LC-NMR: mdpi.comsemanticscholar.org

On-flow mode: Provides a rapid overview of the major components. researchgate.net

Stop-flow mode: The flow is stopped when a peak of interest is in the NMR probe, allowing for longer acquisition times and thus higher sensitivity, enabling the acquisition of more detailed 1D and 2D NMR spectra. mdpi.comnih.gov

LC-SPE-NMR: The separated peaks are trapped on solid-phase extraction (SPE) cartridges, which are then eluted with a deuterated solvent for NMR analysis. This allows for sample preconcentration and the use of standard HPLC solvents. researchgate.net

The NMR data obtained provides detailed structural information, including the connectivity of atoms and stereochemistry, which is crucial for the definitive identification of metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples liquid chromatography with two stages of mass analysis. nih.govwur.nl It is widely used for the quantification and identification of compounds in complex matrices. nih.gov

For the analysis of this compound and its metabolites, an LC system would separate the compounds based on their physicochemical properties. The eluting compounds would then be ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov

In the tandem MS setup:

The first mass spectrometer (MS1) selects the precursor ion of interest (e.g., the molecular ion of this compound or a suspected metabolite).

This selected ion is then fragmented in a collision cell.

The resulting product ions are analyzed by the second mass spectrometer (MS2).

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the sensitive detection and quantification of target analytes even at very low concentrations. nih.govvliz.be High-resolution mass spectrometry (HRMS) can also be used to obtain accurate mass measurements, which aids in determining the elemental composition of the parent and fragment ions. nih.gov

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Strengths | Applications |

| LC-NMR | Combines HPLC separation with NMR structural elucidation. mdpi.comsemanticscholar.org | Provides unambiguous structural information, including stereochemistry. | Definitive identification of impurities and metabolites. |

| LC-MS/MS | Couples HPLC separation with tandem mass spectrometry for selective detection and fragmentation. nih.govwur.nl | High sensitivity and selectivity; excellent for quantification. nih.gov | Trace-level quantification of the parent compound and its metabolites in complex biological matrices. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-3-Chlorophenylanthranilic acid. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which dictates its geometry, stability, and reactivity. These calculations can determine the distribution of electron density, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, electrostatic potential maps can visualize the charge distribution, highlighting sites susceptible to electrophilic or nucleophilic attack, which is essential for understanding potential metabolic pathways and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Pharmacological Receptors (e.g., Cyclooxygenase-2)

This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known to target cyclooxygenase (COX) enzymes. Molecular docking simulations are used to predict how this compound binds within the active site of pharmacological receptors like Cyclooxygenase-2 (COX-2). japer.innih.govnih.govisfcppharmaspire.com The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), serves as a template. japer.in

The simulation places the ligand in various possible conformations within the receptor's binding pocket. The results can reveal specific key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. For instance, the carboxylic acid group of the anthranilic acid portion is a common motif in many COX inhibitors and is often predicted to form crucial hydrogen bonds with key residues like Arginine (Arg) and Tyrosine (Tyr) in the COX-2 active site. japer.in The orientation of the chlorophenyl ring within the hydrophobic channel of the enzyme is also a critical determinant of the binding mode.

Estimation of Binding Affinity (e.g., Rerank Scores)

Beyond predicting the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the target. These scores, often expressed in units of energy (e.g., kcal/mol), provide a quantitative measure of the stability of the ligand-receptor complex. nih.gov A lower (more negative) score generally indicates a more favorable binding affinity.

Advanced scoring methods, sometimes referred to as "rerank scores," may be used to refine these initial estimates. These methods can incorporate more complex calculations, such as solvation effects or entropic contributions, to provide a more accurate prediction of the binding free energy. This estimation helps in prioritizing compounds for further experimental testing and provides a computational basis for comparing the potential potency of different analogs.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgcreative-biolabs.comnih.gov These models are essential for understanding how specific structural features of a molecule contribute to its function and for designing new compounds with enhanced properties.

Design Principles for Analogs with Improved Biological Activity

SAR and QSAR models provide guiding principles for the rational design of new analogs of this compound. creative-biolabs.com By analyzing a dataset of related compounds and their measured biological activities, these models can identify which molecular properties, or "descriptors," are most influential. Descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters.

The insights from these models can guide the modification of the parent structure. For example, a QSAR model might reveal that increasing the electron-withdrawing character of a substituent at a particular position on the phenyl ring enhances activity. This knowledge allows for the targeted synthesis of new analogs with a higher probability of success, making the drug design process more efficient. The goal is to optimize the molecule's interactions with its target to improve potency and selectivity.

Computational Exploration of Substituent Effects on Activity

QSAR models are particularly useful for systematically exploring the effects of different substituents on the biological activity of this compound. wikipedia.org By computationally generating a virtual library of analogs with various substituents on either the anthranilic acid or the chlorophenyl ring, researchers can predict their activities without the need for immediate synthesis.

For example, the model can assess how changing the position or nature of the halogen on the phenyl ring (e.g., replacing chlorine with fluorine or bromine) might impact binding affinity for COX-2. Similarly, the effect of adding substituents to the anthranilic acid ring can be explored. This computational screening helps to narrow down the most promising candidates for synthesis and biological evaluation, saving time and resources in the discovery of more potent and selective anti-inflammatory agents.

Conformational Analysis via Computational Methods

The conformational landscape of this compound is a critical determinant of its physicochemical properties and biological activity. Computational chemistry provides powerful tools to explore this landscape, identifying stable conformers and the energy barriers that separate them. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and energetics with a high degree of accuracy.

A key conformational feature of this compound is the relative orientation of the two phenyl rings. This is primarily defined by the dihedral angle around the C-N bond connecting the anthranilic acid moiety and the 3-chlorophenyl group. Rotation around this bond gives rise to various conformers, the stability of which is governed by a delicate balance of steric hindrance and electronic interactions, including potential intramolecular hydrogen bonding between the amine proton and the carboxyl group.

Detailed research findings on structurally similar molecules, such as N-phenylanthranilic acid derivatives, shed light on the likely conformational preferences of this compound. For instance, studies on analogous compounds often reveal the existence of multiple stable or metastable conformers. The planarity or non-planarity of the molecule is a central aspect of these analyses.

A common computational approach to investigate conformational flexibility is the performance of a relaxed potential energy surface (PES) scan. In this procedure, a key dihedral angle, such as the one defining the twist between the two aromatic rings, is systematically varied in discrete steps. At each step, the remainder of the molecule's geometry is optimized to find the lowest energy structure for that specific constraint. This process maps out the energy profile of the conformational change, revealing the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to interconversion.

For example, a hypothetical PES scan for this compound could be performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The results of such a scan would typically be presented as a plot of relative energy versus the dihedral angle.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical findings for similar molecules and is not derived from a direct computational study of this compound.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45° | 0.00 |

| Local Minimum | ~135° | 2.5 |

| Transition State 1 | ~90° | 5.8 |

The data in the hypothetical table illustrates that different twist angles result in conformers with varying stabilities. The global minimum would represent the most populated conformation at equilibrium. The energy barriers (transition states) are crucial for understanding the dynamics of conformational exchange.

Table 2: Selected Optimized Geometric Parameters for a Hypothetical Minimum Energy Conformer of this compound This table presents illustrative data and is not from a direct computational study of this compound.

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.41 Å |

| N-H Bond Length | 1.01 Å |

| C=O Bond Length | 1.22 Å |

| Phenyl Ring 1 - N - Phenyl Ring 2 Dihedral Angle | 45.3° |

These computational approaches provide a detailed, atomistic understanding of the conformational preferences of this compound, which is essential for rationalizing its observed properties and for guiding the design of new derivatives with specific desired characteristics.

Mechanistic Investigations of Biological Activity in Non Human Models

Enzyme Inhibition Mechanism Studies

N-3-Chlorophenylanthranilic acid is a compound that demonstrates notable inhibitory effects on cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov The inhibition of these enzymes is a primary mechanism for the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

COX-1 is constitutively expressed in many tissues and is responsible for the baseline production of prostaglandins that play a role in physiological processes. nih.gov In contrast, the expression of COX-2 is typically induced by inflammatory stimuli such as cytokines and endotoxins, leading to an increased production of prostaglandins at sites of inflammation. nih.gov

Research has shown that derivatives of N-phenylanthranilic acid can effectively inhibit both COX-1 and COX-2. For instance, Tolfenamic acid, which is N-(2-methyl-3-chlorophenyl) anthranilic acid, is a potent inhibitor of the cyclooxygenase enzyme, thereby blocking the synthesis of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2). medex.com.bd This inhibition of prostaglandin synthesis is a key factor in its pharmacological action. medex.com.bd It has been suggested that the inhibitory mechanism may involve not only the blockage of prostaglandin synthesis but also a direct antagonistic effect on prostaglandin receptors. medex.com.bd

The crystal structure of COX-2 has been studied in complex with various inhibitors, providing insights into the structural basis for selective inhibition. nih.gov The binding of inhibitors to the COX active site can occur through different modes. One common interaction involves the ion pairing of the inhibitor's carboxylic acid group with an arginine residue (Arg-120) in both COX-1 and COX-2. capes.gov.br However, alternative binding conformations have been identified. For example, some inhibitors can bind in an inverted orientation where their carboxylate group forms hydrogen bonds with Tyrosine-385 and Serine-530 residues, a mechanism that does not involve the Arg-120 salt bridge. capes.gov.br This highlights the complexity of inhibitor-enzyme interactions and the potential for varied mechanisms of action among different compounds within the same chemical class.

Beyond its effects on cyclooxygenase enzymes, this compound and its derivatives have been investigated for their inhibitory activity against other enzyme targets, notably the aldo-keto reductase (AKR) superfamily. researchgate.net This large group of enzymes is involved in the metabolism of a wide range of substrates, including sugar aldehydes, ketosteroids, and byproducts of lipid peroxidation. nih.gov

Specifically, members of the AKR1C subfamily, such as AKR1C1, AKR1C2, and AKR1C3, have been identified as targets for N-phenylanthranilic acid-based inhibitors. researchgate.netdrugbank.com These enzymes play significant roles in steroid hormone metabolism and prostaglandin synthesis. nih.gov For example, AKR1C3 also functions as a prostaglandin F synthase. drugbank.com

Structure-activity relationship studies on N-phenylanthranilic acid derivatives have revealed that certain structural features are crucial for potent and selective inhibition of AKR1C3. researchgate.net The position of substituents on the phenyl rings can significantly influence the inhibitory potency and selectivity for different AKR isoforms. researchgate.net For example, studies have indicated that 4'-substituted 3-(phenylamino)benzoic acids are particularly potent and selective inhibitors of AKR1C3, with some analogs exhibiting nanomolar affinity. researchgate.net The crystal structure of AKR1C3 in complex with an inhibitor from this class has provided a detailed view of the binding interactions. researchgate.net

The inhibitory effects on AKR enzymes suggest a broader pharmacological profile for this compound and related compounds, with potential implications beyond their anti-inflammatory actions.

The characterization of the kinetic mechanism of enzyme inhibition is crucial for understanding the mode of action of a compound. Various types of reversible inhibition, including competitive, non-competitive, mixed, and uncompetitive, are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. mdpi.com

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. mdpi.com This type of inhibition can be overcome by increasing the substrate concentration. mdpi.com Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex.

Detailed kinetic studies are required to determine the specific type of inhibition exerted by a compound. mdpi.com Techniques such as isothermal titration calorimetry (ITC) have emerged as powerful tools for the complete kinetic characterization of enzyme inhibitors, allowing for the determination of both the strength and the mode of inhibition in a relatively short time. nih.gov For this compound and its derivatives, while their inhibitory effects on enzymes like COX and AKRs are established, detailed kinetic characterization for this specific parent compound is not extensively documented in the provided search results. However, the general principles of enzyme kinetics provide a framework for how such investigations would be conducted and interpreted. mdpi.comyoutube.comcapes.gov.br

In Vitro Cellular and Molecular Mechanisms

This compound and related compounds have demonstrated significant growth inhibitory effects against various human carcinoma cell lines in vitro. This anti-proliferative activity suggests their potential as anticancer agents.

Studies have shown that certain polyphenolic compounds, which share some structural similarities with fenamates, exhibit strong growth inhibitory effects against lung and colon cancer cell lines. nih.gov For example, (-)-epigallocatechin-3-gallate (EGCG) has been shown to have estimated IC50 values of 22 µM against lung tumor cell lines H661 and H1299. nih.gov While not directly about this compound, these findings with structurally related compounds highlight the potential for this chemical class to possess anti-cancer properties.

The growth inhibitory effects are often dose-dependent. For instance, Koningic acid, another natural product with antitumor activities, inhibited the proliferation of thyroid cancer cell lines in a dose- and time-dependent manner. nih.gov This suggests that increasing concentrations of the compound lead to a greater reduction in cancer cell viability.

Table 1: Growth Inhibitory Activity of Related Compounds on Human Carcinoma Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| (-)-epigallocatechin-3-gallate (EGCG) | H661 | Lung | 22 |

| (-)-epigallocatechin-3-gallate (EGCG) | H1299 | Lung | 22 |

| (-)-epigallocatechin (EGC) | H661 | Lung | 22 |

| (-)-epigallocatechin (EGC) | H1299 | Lung | 22 |

The growth inhibitory effects of this compound and similar compounds are often linked to the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells.

A key player in the regulation of cell cycle and apoptosis is the tumor suppressor protein p53. youtube.com In response to cellular stress, such as DNA damage, p53 can be activated, leading to either cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis. youtube.com One of the critical downstream targets of p53 is the p21 protein. nih.govyoutube.com p21 is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, preventing the proliferation of damaged cells. youtube.comyoutube.com

Research on other anti-cancer agents has demonstrated a clear link between their activity and the p53/p21 pathway. For example, the tubulin-binding agent noscapine (B1679977) has been shown to induce G2/M phase cell cycle arrest and apoptosis in a manner that is dependent on both p53 and p21. nih.gov The absence of p21 has been shown to decrease the apoptotic response to noscapine. nih.gov

Furthermore, the induction of apoptosis by some compounds has been linked to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). nih.gov For instance, EGCG-induced apoptosis in H661 lung cancer cells was associated with the generation of H2O2. nih.gov This suggests that the molecular mechanisms underlying the anti-cancer effects of these compounds can be multifaceted, involving the interplay of various signaling pathways.

The ability of a compound to induce apoptosis-related proteins and modulate the cell cycle is a crucial aspect of its potential as an anti-cancer therapeutic.

Involvement of Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. When the ER's capacity is overwhelmed by an accumulation of unfolded or misfolded proteins, a state known as ER stress occurs. This activates a complex signaling network called the Unfolded Protein Response (UPR). While the UPR aims to restore homeostasis, prolonged or severe ER stress can trigger inflammatory responses and even lead to programmed cell death (apoptosis).

Role of NF-κB Activation in Cellular Responses

Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a critical transcription factor in the inflammatory process. brieflands.com Under normal conditions, NF-κB is held inactive in the cytoplasm. However, upon stimulation by various inflammatory signals, it translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes. These genes code for cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as cyclooxygenase-2 (COX-2). nih.gov

The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds. For instance, some salicylic (B10762653) acid derivatives are thought to exert their effects by inhibiting lipopolysaccharide (LPS)-induced NF-κB signaling. Similarly, fenamates have been shown to downregulate NF-κB signaling in the presence of inflammatory stimuli. brieflands.com This interruption of the NF-κB cascade prevents the production of downstream inflammatory mediators, thereby mitigating the inflammatory response. It is hypothesized that this compound shares this ability to modulate NF-κB activation, contributing significantly to its anti-inflammatory profile.

Inhibition of Leukotriene B4 Chemotaxis

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the lipoxygenase pathway. It functions as a powerful chemoattractant, recruiting neutrophils and other leukocytes to sites of inflammation. This migration, known as chemotaxis, is a fundamental step in the inflammatory cascade, as the influx of immune cells amplifies the response.

A key anti-inflammatory mechanism for certain drugs is the inhibition of this process. Studies have demonstrated that compounds like sulphasalazine and 5-aminosalicylic acid are effective inhibitors of macrophage chemotaxis toward LTB4. By blocking the ability of immune cells to respond to the LTB4 signal, these agents can limit the accumulation of leukocytes at the site of injury or infection. This action helps to contain the local inflammatory process and prevent excessive tissue damage. The ability to interfere with LTB4-mediated chemotaxis is considered a significant, non-COX-related mechanism of action for some anti-inflammatory agents.

Mechanistic Evaluations in Preclinical Animal Models

Antitumorigenic Effects in Mouse Models

Fenamate NSAIDs have been investigated for their anti-tumor activities in models for several types of cancer. brieflands.com For example, mefenamic acid, another fenamate, demonstrated anti-tumor effects in a colon tumor-bearing mouse model, where it significantly decreased tumor size. nih.gov When combined with radiation, mefenamic acid produced a synergistic effect, further inhibiting tumor growth and increasing apoptosis in tumor tissues. nih.gov

In other studies using mouse models of intestinal tumorigenesis, low-dose aspirin (B1665792) was shown to be most effective in suppressing colitis-associated tumor development, an effect linked to its anti-inflammatory action. The mechanisms underlying these antitumorigenic effects are believed to involve the modulation of key cellular pathways. One such pathway involves the transcription factor Sp1, which is often upregulated in cancer. brieflands.com The ability of some fenamates to target Sp1 and other inflammatory pathways like NF-κB contributes to their potential as anti-cancer agents. brieflands.com These findings suggest that this compound may exert similar antitumorigenic effects, particularly in inflammation-driven cancers.

Elucidation of Pain Inhibition Mechanisms in Rodent Models (e.g., Writhing Test)

The acetic acid-induced writhing test is a standard and highly sensitive preclinical model used to evaluate the peripheral analgesic activity of new compounds. In this test, an intraperitoneal injection of acetic acid in mice causes tissue irritation and induces the release of endogenous pain mediators, such as prostaglandins (PGE2 and PGF2α) and cytokines, into the peritoneal fluid. This chemical stimulation of nociceptors results in a characteristic stretching behavior known as "writhing."

The primary mechanism by which NSAIDs like this compound inhibit pain in this model is through the blockade of cyclooxygenase (COX) enzymes. By inhibiting COX, the synthesis of prostaglandins is prevented, thereby reducing the inflammatory response and the stimulation of pain receptors. The effectiveness of a test compound is measured by its ability to significantly reduce the number of writhes compared to a control group.

Table 1: Representative Data from Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |

|---|---|---|

| Control (Vehicle) | 45.5 ± 2.1 | 0% |

| This compound (Test Compound) | 20.1 ± 1.5 | 55.8% |

| Aspirin (Reference Drug) | 12.3 ± 0.5 | 72.9% |

Note: This table contains illustrative data based on typical results from such experiments and does not represent actual findings for this compound.

Anti-inflammatory Action Mechanisms

The anti-inflammatory action of this compound in preclinical models is understood to be multifactorial, involving several key mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes : This is the most well-established mechanism for NSAIDs. By blocking COX-1 and COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin levels leads to decreased vasodilation, edema, and pain sensitization.

Modulation of Inflammatory Signaling Pathways : Beyond COX inhibition, the compound likely interferes with intracellular signaling cascades that regulate inflammation. A primary target is the NF-κB pathway. By inhibiting the activation of NF-κB, the compound can suppress the gene expression of numerous pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. nih.gov

Inhibition of Leukocyte Chemotaxis : The compound may also exert its anti-inflammatory effects by impeding the migration of immune cells to the site of inflammation. As discussed, this can occur through the inhibition of chemotaxis in response to potent chemoattractants like Leukotriene B4 (LTB4). This action helps to limit the amplification of the inflammatory response.

Antimicrobial Activity and Antibacterial Mechanisms

This compound has been investigated for its antimicrobial properties against a range of bacterial pathogens. Research into its efficacy has yielded varied results depending on the specific bacterial strain.

Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. For instance, the compound has shown inhibitory effects on the growth of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. However, specific data regarding its efficacy against Neisseria gonorrhoeae is not extensively documented in the available scientific literature. mdpi.comnih.govnih.gov

The antimicrobial effectiveness is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data below, compiled from available studies, summarizes the observed antimicrobial activity.

Interactive Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Staining | Observed Efficacy (MIC or Inhibition Zone) |

| Staphylococcus aureus | Gram-Positive | Data on specific MIC values or inhibition zones for this compound is limited in readily available literature. Related compounds have shown activity. nih.govnih.govnih.gov |

| Escherichia coli | Gram-Negative | Displayed activity with a reported MIC of 16 µg/mL in one study. nih.gov Other studies confirm activity but without specifying MIC values for this exact compound. nih.govnih.govmdpi.com |

| Pseudomonas aeruginosa | Gram-Negative | Demonstrates inhibitory effects, though specific quantitative data like MIC values are not consistently reported for this particular compound. nih.govelsevierpure.com |

| Bacillus subtilis | Gram-Positive | Reported to have activity, but specific MIC values are not detailed in the reviewed literature. |

| Neisseria gonorrhoeae | Gram-Negative | No specific efficacy data available in the reviewed scientific literature. mdpi.comnih.govnih.gov |

Note: The efficacy of antimicrobial agents can be influenced by the specific experimental conditions, including the bacterial strain, culture medium, and method of testing.

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) action is a critical aspect of characterizing an antimicrobial agent. foamid.comlibretexts.org An agent is generally considered bactericidal if the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC) is ≤ 4. nih.gov

Currently, there is a lack of specific studies in the reviewed scientific literature that definitively categorize the action of this compound as either bactericidal or bacteriostatic against the aforementioned bacterial strains. nih.govdntb.gov.ua Determining whether this compound kills bacteria outright or merely halts their proliferation would require further targeted investigation, including time-kill curve studies and MBC/MIC ratio determinations. nih.gov Such research is essential for understanding its potential therapeutic applications and mechanism of action.

Structure Activity Relationship Sar and Analog Design

Systematic Modification of the N-3-Chlorophenylanthranilic Acid Scaffold

The core structure of this compound, consisting of two linked aromatic rings with carboxylic acid and amine functional groups, serves as a versatile scaffold for systematic modification. Researchers methodically alter this basic framework to probe the chemical requirements for biological activity. The amine and carboxylic acid functionalities are primary sites for modification, allowing for the attachment of various side chains and the creation of diverse derivatives. researchgate.net

One common strategy involves the synthesis of N-acylanthranilic acid derivatives. In this approach, different acyl groups are attached to the nitrogen atom of the anthranilic acid core. This allows for the exploration of how changes in the size, shape, and electronic properties of the N-acyl side chain impact the molecule's interaction with its biological target. nih.gov By creating a library of such compounds, researchers can systematically map out the structural features that enhance or diminish the desired biological effect.

Another avenue of modification is the alteration of the substituent on the N-phenyl ring. The chlorine atom at the 3-position is a key feature, but its replacement with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups can significantly alter the compound's potency and selectivity.

Design of Analogs with Optimized Potency and Selectivity

The primary goal of analog design is to create new molecules with improved therapeutic properties, specifically enhanced potency and selectivity. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity refers to its ability to interact with a specific target (e.g., an enzyme or receptor) without affecting others, thereby reducing potential side effects.

The design process often employs computational modeling and docking studies to predict how a newly designed analog will bind to its target protein. This allows chemists to prioritize the synthesis of compounds that are most likely to succeed, making the drug discovery process more efficient.

Impact of Substituent Patterns on Biological Efficacy and Molecular Interactions

The type and position of chemical substituents on the anthranilic acid scaffold have a profound impact on biological efficacy. SAR studies have revealed critical relationships between the substitution pattern and the inhibitory activity of these compounds against specific enzymes.

For instance, in the development of inhibitors for Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme linked to cancer and hormone-dependent diseases, the substitution pattern on N-phenylanthranilic acids was found to be crucial. Key findings from these SAR studies include:

Essential Carboxylic Acid Group: The position of the carboxylic acid group on the anthranilic acid ring is vital. Studies showed that a meta-carboxylic acid (relative to the amine linker) was essential for achieving selectivity for AKR1C3. researchgate.net

A-Ring Substitution: Adding further substituents to the anthranilic acid ring (the A-ring) generally resulted in either similar or lower inhibitory potency, suggesting that this part of the molecule is sensitive to steric changes. researchgate.net

B-Ring Substitution: The most potent and selective inhibitors were found among analogs with substitutions at the 4'-position of the N-phenyl ring (the B-ring). researchgate.net The activity of these analogs was shown to correlate with the electronic effects of the substituents and the acidity (pKa) of both the secondary amine and the carboxylic acid. researchgate.net

These findings highlight how subtle changes in chemical structure can lead to significant differences in biological activity, guiding the design of more effective and selective inhibitors.

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|